

In-Depth Technical Guide: CP-96021 Hydrochloride

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Compound of Interest

Compound Name: CP-96021 hydrochloride

Cat. No.: B12432943

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CAS Number: 167011-22-5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **CP-96021 hydrochloride**, a potent dual antagonist of the leukotriene D4 (LTD4) and platelet-activating factor (PAF) receptors. This document consolidates available data on its chemical properties, biological activity, mechanism of action, and key experimental findings.

Chemical and Physical Properties

CP-96021 hydrochloride is a synthetic molecule with the following properties:

Property	Value
CAS Number	167011-22-5
Molecular Formula	C29H22ClFN4OS
Molecular Weight	529.03 g/mol

Biological Activity and Mechanism of Action

CP-96021 hydrochloride is a potent and orally active antagonist of both the cysteinyl leukotriene 1 (CysLT1) receptor and the platelet-activating factor receptor (PAFR).^{[1][2][3]} By

blocking these two key receptors, it effectively inhibits the downstream signaling pathways that contribute to inflammatory responses, bronchoconstriction, and vascular permeability.

The compound has also been identified as an antagonist of 5-HT1 and 5-HT2 receptors, suggesting a broader pharmacological profile that may contribute to its anti-inflammatory properties.^[1] However, its primary characterization in the scientific literature revolves around its potent dual antagonism of LTD4 and PAF receptors.

Antagonism of the Leukotriene D4 (LTD4) Receptor

Leukotriene D4 is a potent inflammatory mediator derived from arachidonic acid. Upon binding to the CysLT1 receptor, a G-protein coupled receptor (GPCR), it initiates a signaling cascade that leads to smooth muscle contraction, increased vascular permeability, and recruitment of eosinophils. **CP-96021 hydrochloride** competitively binds to the CysLT1 receptor, preventing LTD4-mediated signaling.

Antagonism of the Platelet-Activating Factor (PAF) Receptor

Platelet-activating factor is a potent phospholipid mediator involved in a wide range of physiological and pathological processes, including platelet aggregation, inflammation, and anaphylaxis. The PAF receptor is also a GPCR that, upon activation, triggers multiple intracellular signaling pathways. **CP-96021 hydrochloride** blocks the binding of PAF to its receptor, thereby inhibiting its pro-inflammatory and bronchoconstrictive effects.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data reported for **CP-96021 hydrochloride**.

Table 1: Receptor Binding Affinity

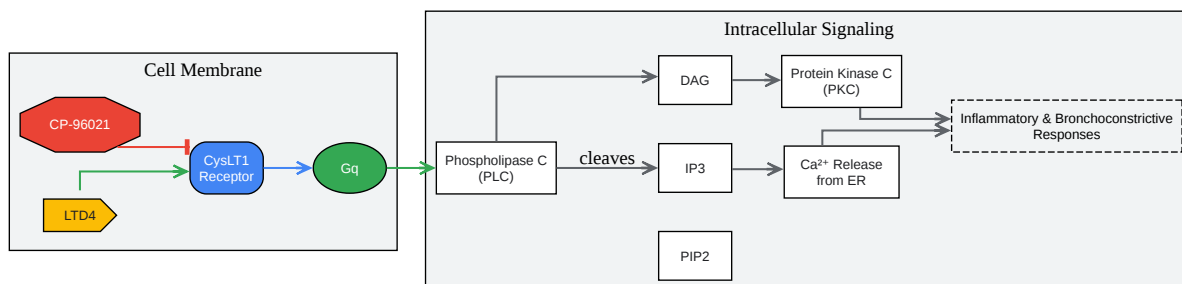
Target Receptor	Ligand	Ki (nM)
Leukotriene D4 (LTD4) Receptor	CP-96021	34[1][2][3]
Platelet-Activating Factor (PAF) Receptor	CP-96021	37[1][2][3]

Table 2: In Vivo Efficacy in Guinea Pig Models

Experimental Model	Parameter	Route of Administration	ED50 (mg/kg)
LTD4-induced bronchoconstriction	Inhibition	Oral (p.o.)	0.46[1][3]
PAF-induced bronchoconstriction	Inhibition	Oral (p.o.)	0.16[1][3]
Antigen-induced airway obstruction	Inhibition	Oral (p.o.)	1.8[1][3]

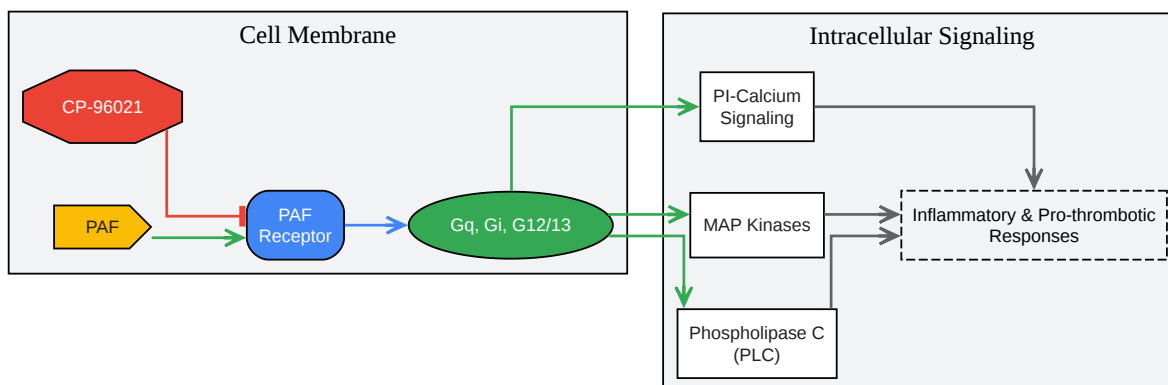
Signaling Pathways

The following diagrams illustrate the signaling pathways inhibited by **CP-96021 hydrochloride**.



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Caption: LTD4 Receptor Signaling Pathway and Inhibition by CP-96021.



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Caption: PAF Receptor Signaling Pathway and Inhibition by CP-96021.

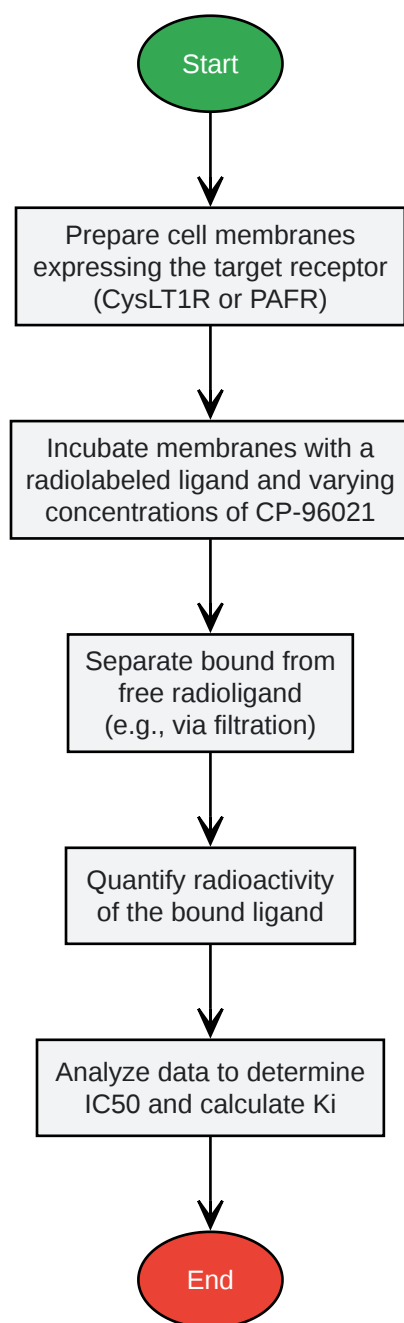
Experimental Protocols

Detailed experimental protocols for the synthesis, characterization, and pharmacological evaluation of **CP-96021 hydrochloride** are described in the primary literature. The key pharmacological assays referenced in publicly available abstracts are receptor binding assays and in vivo bronchoconstriction studies.

Please note: The full text of the primary research article, "The discovery of CP-96,021 and CP-96,486, balanced, combined, potent and orally active leukotriene D4 (LTD4)/platelet activating factor (PAF) receptor antagonists" (Bioorganic & Medicinal Chemistry Letters, 1995, 5 (13): 1377-1382), which would contain the detailed experimental protocols, could not be accessed through publicly available databases for this review. The following are general descriptions of the likely methodologies.

Receptor Binding Assays (General Methodology)

Receptor binding assays are typically performed to determine the affinity of a compound for its target receptor. This is often done using radioligand binding assays.

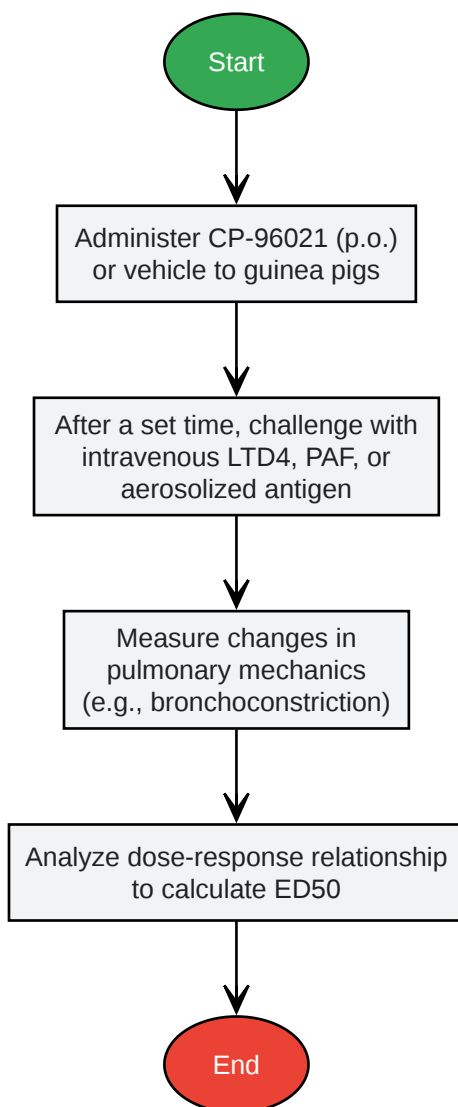


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Caption: General Workflow for a Radioligand Receptor Binding Assay.

In Vivo Bronchoconstriction Studies in Guinea Pigs (General Methodology)

These studies are designed to assess the in vivo efficacy of a compound in preventing bronchoconstriction induced by an agonist (LTD4 or PAF) or an antigen.



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Caption: General Workflow for In Vivo Bronchoconstriction Studies.

Synthesis and Characterization

Information regarding the detailed synthetic route and full characterization data (e.g., NMR, IR, Mass Spectrometry) for **CP-96021 hydrochloride** is not readily available in the public domain and is likely proprietary.

Summary and Future Directions

CP-96021 hydrochloride is a well-characterized dual antagonist of LTD4 and PAF receptors with potent in vitro and in vivo activity. Its ability to target two distinct and critical inflammatory pathways makes it a valuable research tool for investigating the roles of leukotrienes and PAF in various inflammatory and respiratory diseases. Further research could explore the therapeutic potential of dual LTD4/PAF antagonism in conditions where both pathways are implicated, such as severe asthma, allergic rhinitis, and other inflammatory disorders. The contribution of its 5-HT receptor antagonism to its overall pharmacological profile also warrants further investigation.

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References

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